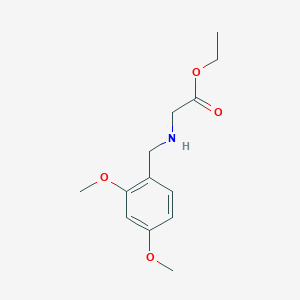

N-(2,4-Dimethoxybenzyl)glycine ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)7-12(10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYLMYJDQWBPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601084 | |

| Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95218-34-1 | |

| Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of N 2,4 Dimethoxybenzyl Glycine Ethyl Ester

Nucleophilic Reactivity of the Secondary Amine

The secondary amine in N-(2,4-Dimethoxybenzyl)glycine ethyl ester is a key center of nucleophilicity. The nitrogen atom possesses a lone pair of electrons, making it reactive towards a variety of electrophilic species. chemguide.co.uk Generally, secondary amines are considered potent nucleophiles, often more so than primary amines. masterorganicchemistry.com This reactivity allows for the straightforward introduction of additional substituents on the nitrogen atom through reactions such as alkylation and acylation.

Alkylation: The nitrogen atom can attack alkyl halides or other alkylating agents in a nucleophilic substitution reaction to form a tertiary amine. This process is fundamental for building more complex molecular scaffolds. For instance, the alkylation of related glycine (B1666218) ester imines is a well-established method for the asymmetric synthesis of α-amino acids using a chiral phase-transfer catalyst. researchgate.net

Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides and acid anhydrides. chemguide.co.uk This reaction forms an amide bond, a critical linkage in peptide chemistry. The acylation of the this compound core is a key step in the synthesis of more complex peptide derivatives and other amide-containing target molecules. The reactivity can be modulated by the choice of acylating agent and reaction conditions. For example, highly reactive agents like 4-nitrophenyl esters are effective, while less reactive ones like 4-methoxyphenyl (B3050149) esters can offer greater selectivity. nih.gov

Table 1: Representative Nucleophilic Reactions of the Secondary Amine

| Reaction Type | Electrophile Example | Product Type | Significance |

| Alkylation | Benzyl (B1604629) bromide | Tertiary Amine | Synthesis of α,α-disubstituted amino acids. researchgate.net |

| Acylation | Acetyl chloride | N-acyl glycinate | Peptide synthesis, formation of complex amides. google.com |

Hydrolysis and Transesterification of the Ethyl Ester Moiety

The ethyl ester group is another key reactive site within the molecule, susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is typically irreversible as it forms the carboxylate salt. The rate of ester hydrolysis can be influenced by neighboring functional groups. rsc.org In the case of this compound, the resulting carboxylic acid, N-(2,4-Dimethoxybenzyl)glycine, is itself a valuable building block, for instance in the synthesis of benzodiazepines. prepchem.com

Transesterification: The ethyl group of the ester can be exchanged for a different alkyl or aryl group by reacting the compound with another alcohol, a process known as transesterification. nih.gov This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) by-product. nih.gov This allows for the modification of the ester group to suit specific synthetic strategies, such as introducing a different protecting group or altering the molecule's solubility and reactivity. For example, ethyl esters are often converted to benzyl or other esters to modify deprotection conditions in multi-step syntheses. nih.govresearchgate.net

Table 2: Transformations of the Ethyl Ester Moiety

| Reaction Type | Reagents | Product | Significance |

| Hydrolysis | LiOH, H₂O/THF | N-(2,4-Dimethoxybenzyl)glycine | Unveiling the carboxylic acid for further coupling reactions. prepchem.com |

| Transesterification | Benzyl alcohol, Acid catalyst | N-(2,4-Dimethoxybenzyl)glycine benzyl ester | Modifying protecting group strategy and physical properties. nih.govnih.gov |

Participation in Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ester, makes it an excellent substrate for cyclization reactions to form various heterocyclic structures. The 2,4-dimethoxybenzyl group often serves as a protecting group that can be removed under acidic conditions after the desired molecular framework has been constructed. rsc.org

Formation of Piperazinediones

Amino acid esters have a known propensity to undergo self-condensation to form 2,5-diketopiperazines, also known as piperazinediones. This intermolecular cyclization involves the nucleophilic attack of the amine group of one molecule onto the ester carbonyl of a second molecule, followed by a second, intramolecular cyclization to form the stable six-membered ring. Studies on the cyclization of dipeptide esters, such as glycylglycine (B550881) ethyl ester, have shown that this reaction proceeds readily in aqueous solution. rsc.org By analogy, under appropriate thermal or catalytic conditions, this compound can dimerize to form 1,4-bis(2,4-dimethoxybenzyl)piperazine-2,5-dione. This pathway is a potential side reaction during storage or handling at elevated temperatures but can also be utilized synthetically to create symmetrical piperazinedione scaffolds.

Precursor in Tetramic Acid Synthesis

This compound is a suitable precursor for the synthesis of tetramic acids (1,5-dihydropyrrolidin-2,4-diones). Tetramic acids are prevalent motifs in many natural products with significant biological activity. nih.gov A common synthetic strategy involves the acylation of the N-protected glycine ester with a malonic acid derivative, followed by an intramolecular Dieckmann condensation. nih.gov Alternatively, the corresponding carboxylic acid, obtained after hydrolysis of the ethyl ester, can be coupled with moieties like Meldrum's acid. orgsyn.org Subsequent thermal cyclization of the adduct leads to the formation of the N-(2,4-dimethoxybenzyl)-protected tetramic acid ring system, which can be further functionalized. nih.gov

Role in Azomethine Ylide Cycloadditions

One of the most powerful applications of secondary amino acid esters like this compound is in 1,3-dipolar cycloaddition reactions. acs.orgpsu.edu The condensation of the secondary amine with an aldehyde generates an iminium ion, which upon deprotonation forms an azomethine ylide. This ylide is a reactive 1,3-dipole that can undergo cycloaddition with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered nitrogen-containing rings (pyrrolidines). mdpi.comnih.gov

When the aldehyde substrate contains an appropriately positioned alkene tether, the reaction proceeds as an intramolecular [3+2] cycloaddition. acs.orgpsu.edu This strategy provides a highly efficient and stereoselective route to complex polycyclic alkaloids and other intricate molecular architectures. The use of N-benzyl or related glycine esters is well-documented in this context for the synthesis of fused pyrrolidine (B122466) ring systems. psu.edumdpi.comresearchgate.net this compound serves as an ideal substrate for this transformation, with the DMB group acting as a stable, yet readily cleavable, N-protecting group.

Table 3: Cyclization Reactions Involving this compound

| Cyclization Type | Reaction Pathway | Product Core Structure |

| Dimerization | Intermolecular self-condensation | Piperazine-2,5-dione |

| Tetramic Acid Synthesis | Acylation followed by intramolecular Dieckmann condensation | Pyrrolidine-2,4-dione (Tetramic Acid) |

| Azomethine Ylide Cycloaddition | Condensation with an aldehyde to form a 1,3-dipole, followed by [3+2] cycloaddition | Pyrrolidine |

Strategic Applications in Advanced Organic Synthesis and Medicinal Chemistry

The 2,4-Dimethoxybenzyl (Dmb) Group as a Versatile Protecting Group.

The 2,4-dimethoxybenzyl (Dmb) group is a highly valuable acid-labile protecting group, particularly for amide and amine functionalities. wustl.edubachem.com Its electronic properties, conferred by the two electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring, allow for its selective removal under specific conditions, making it a cornerstone of many orthogonal protection strategies in multistep synthesis. bme.hursc.org

The Dmb group is extensively used for the protection of nitrogen-containing functional groups, including primary and secondary amines, amides, and sulfamates. wustl.edursc.org In the context of N-(2,4-Dimethoxybenzyl)glycine ethyl ester, the Dmb group protects the secondary amine of the glycine (B1666218) backbone. This protection is robust, rendering the nitrogen atom stable to a variety of reaction conditions, including those involving bases, nucleophiles, and certain oxidizing and reducing agents. rsc.orgresearchgate.net This stability is crucial for performing chemical modifications on other parts of the molecule, such as the ethyl ester, without affecting the protected amine.

A significant application is the protection of the side-chain amide groups of asparagine and glutamine in peptide synthesis. wustl.eduacs.org The use of Dmb protection in these instances prevents undesirable side reactions that can occur with the unprotected amide side chains. wustl.edu Furthermore, the Dmb group has been successfully employed as a protective group for sulfamates, a functional group of interest in medicinal chemistry. rsc.orgresearchgate.net The N-protected sulfamates exhibit enhanced stability, permitting a broader range of synthetic transformations elsewhere in the molecule. rsc.org

While the Dmb group is predominantly used for amine and amide protection, related structures have been developed for the orthogonal protection of carboxylic acids. The 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (Dmab) ester is a notable example. This protecting group is considered quasi-orthogonal to the standard Fmoc/tBu peptide synthesis strategy. Dmab esters are stable to the trifluoroacetic acid (TFA) used for tBu-group removal and the piperidine (B6355638) used for Fmoc-group removal. sigmaaldrich.com However, they are selectively and quantitatively cleaved using a 2% solution of hydrazine (B178648) in DMF, which proceeds via a two-step mechanism involving the removal of the ivDde group followed by the collapse of the resulting p-amino benzyl ester to release the free carboxylic acid. sigmaaldrich.com This orthogonal cleavage allows for side-chain modifications of peptides while they are still attached to the solid-phase resin. sigmaaldrich.com

The utility of the Dmb group is significantly enhanced by the availability of specific and mild deprotection methods, which can be employed orthogonally to many other protecting groups used in synthesis.

The most common method for removing the Dmb group is through acid-promoted cleavage. bachem.com Strong acids such as trifluoroacetic acid (TFA) are highly effective. wustl.eduacs.orgadvancedchemtech.com The mechanism involves the protonation of one of the electron-rich methoxy groups or the benzyl ether oxygen, followed by cleavage of the carbon-nitrogen bond. This process is facilitated by the formation of a highly stabilized 2,4-dimethoxybenzyl carbocation. total-synthesis.comlibretexts.org The stability of this cation allows for the use of relatively mild acidic conditions, which leave other acid-labile groups, such as tert-butyl esters, intact under carefully controlled conditions. acs.org Deprotection with 10% TFA in dichloromethane (B109758) can be quantitative at room temperature. rsc.orgresearchgate.net This acid-lability is a cornerstone of its use in solid-phase peptide synthesis, where TFA is frequently used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. advancedchemtech.comsigmaaldrich.comnih.gov

The Dmb group can also be removed under oxidative conditions, providing an orthogonal deprotection strategy to acid-labile methods. bme.hu This is particularly useful when the substrate contains acid-sensitive functional groups. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) are known to cleave Dmb and related p-methoxybenzyl (PMB) ethers. bme.hutotal-synthesis.comresearchgate.net

Potassium peroxodisulfate (K₂S₂O₈), a powerful oxidizing agent, can also be employed for debenzylation. researchgate.net The reaction mechanism is believed to involve the generation of sulfate (B86663) radical anions (SO₄⁻•) upon thermal or photochemical decomposition. researchgate.net This radical can abstract a hydrogen atom from the benzylic position of the Dmb group, initiating an oxidative cascade that leads to the cleavage of the C-N bond and release of the free amine. Related methods using peroxydisulfate (B1198043) salts, such as tetrabutylammonium (B224687) peroxydisulfate, have been shown to be effective for the oxidative debenzylation of protected carbohydrates under neutral conditions. researchgate.net Visible-light-mediated photoredox catalysis represents another mild oxidative approach for cleaving benzyl and PMB ethers, offering high functional group tolerance. nih.gov

Table 1: Orthogonal Deprotection Strategies for the 2,4-Dimethoxybenzyl (Dmb) Group

| Deprotection Strategy | Typical Reagents | Mechanism | Key Advantages | Reference |

|---|---|---|---|---|

| Acid-Promoted Cleavage | Trifluoroacetic Acid (TFA), Anhydrous Hydrogen Fluoride (B91410) (HF) | Protonation followed by formation of a stabilized 2,4-dimethoxybenzyl carbocation. | High efficiency; compatible with standard peptide synthesis cleavage cocktails. | wustl.edursc.orgacs.orgadvancedchemtech.com |

| Oxidative Debenzylation | Potassium Peroxodisulfate (K₂S₂O₈), DDQ, CAN | Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) by an oxidizing agent. | Orthogonal to acid-sensitive groups; mild conditions possible. | bme.hutotal-synthesis.comresearchgate.netresearchgate.net |

Orthogonal Deprotection Strategies for the Dmb Group.

Building Block and Auxiliary in Peptide Synthesis.

This compound and related Dmb-protected amino acids are powerful tools in solid-phase peptide synthesis (SPPS), where they function as both building blocks and synthesis auxiliaries. nih.govcmu.edu The introduction of the bulky Dmb group onto the backbone amide nitrogen serves to disrupt inter-chain hydrogen bonding. peptide.com This is a critical strategy for preventing peptide aggregation during synthesis, particularly for hydrophobic or "difficult" sequences, such as those found in transmembrane domains or amyloidogenic peptides. sigmaaldrich.compeptide.com

To circumvent the difficult acylation of the sterically hindered Dmb-protected secondary amine, these building blocks are typically incorporated as pre-formed dipeptides, such as Fmoc-Xaa-(Dmb)Gly-OH. peptide.compeptide.com This approach improves coupling efficiency, leading to higher yields and purer products. peptide.com

Furthermore, the strategic placement of a (Dmb)Gly unit can prevent common side reactions. For instance, incorporating the dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a standard method to completely suppress the formation of aspartimide, a notorious side reaction that occurs at Asp-Gly sequences during Fmoc-SPPS. sigmaaldrich.compeptide.comiris-biotech.de The Dmb group also helps to prevent diketopiperazine formation and can enhance the efficiency of peptide cyclization reactions. iris-biotech.de Ultimately, the Dmb group is cleaved under standard acidic conditions at the end of the synthesis, regenerating the native peptide sequence. sigmaaldrich.comiris-biotech.de

Table 2: Benefits of Dmb-Glycine Dipeptide Building Blocks in Peptide Synthesis

| Benefit | Description | Reference |

|---|---|---|

| Increased Solubility & Prevents Aggregation | The bulky Dmb group disrupts inter-chain hydrogen bonding, breaking up secondary structures that lead to aggregation and poor solubility during synthesis. | bachem.comsigmaaldrich.compeptide.comiris-biotech.de |

| Suppression of Side Reactions | Prevents aspartimide formation at Asp-Gly sequences and diketopiperazine formation, leading to higher purity of the target peptide. | sigmaaldrich.compeptide.comiris-biotech.de |

| Improved Synthetic Efficiency | Use as dipeptides overcomes difficult coupling steps, resulting in improved reaction rates and higher yields. | peptide.compeptide.com |

| Enhanced Cyclization Efficiency | The conformational effects of the Dmb group can favor intramolecular cyclization over intermolecular side reactions. | iris-biotech.de |

Mitigation of Peptide Aggregation and Elongation Challenges

During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain, anchored to a solid support, can fold into secondary structures, leading to intermolecular aggregation. This aggregation can render the reactive sites inaccessible, causing incomplete reactions and yielding low purity and quantity of the desired peptide. The incorporation of an N-(2,4-Dimethoxybenzyl)glycine residue has been shown to be an effective strategy to combat this issue.

The bulky Dmb group on the amide nitrogen disrupts the interchain hydrogen bonding that is the primary cause of aggregation. This steric hindrance prevents the peptide chains from aligning and forming the often-insoluble β-sheet structures that plague the synthesis of hydrophobic or "difficult" sequences. By temporarily masking a backbone amide bond, the Dmb group enhances the solubility of the growing peptide, leading to more efficient and predictable acylation and deprotection steps. This results in higher yields and purities of the crude peptide product. The Dmb group is conveniently removed under standard trifluoroacetic acid (TFA) cleavage conditions at the end of the synthesis, regenerating the native peptide sequence. researchgate.netfrontiersin.org

Research has demonstrated that incorporating N-Dmb-glycine is particularly effective when placed within or at the beginning of a known hydrophobic sequence. Its ability to disrupt secondary structure formation is a key advantage in the synthesis of long and complex peptides, including transmembrane domains. frontiersin.org

Suppression of Aspartimide and Diketopiperazine Side Reactions

Two common and problematic side reactions in peptide synthesis, especially when using the popular Fmoc (9-fluorenylmethyloxycarbonyl) strategy, are the formation of aspartimide and diketopiperazine.

Aspartimide Formation: This side reaction is particularly prevalent in sequences containing an aspartic acid (Asp) residue followed by a glycine (Gly), serine (Ser), or asparagine (Asn). The backbone amide nitrogen can attack the side-chain ester of the preceding aspartate residue, especially under the basic conditions used for Fmoc group removal (e.g., piperidine). This forms a stable five-membered succinimide (B58015) ring, known as an aspartimide. This intermediate can then lead to a mixture of unwanted byproducts, including the desired α-peptide, the isomeric β-peptide, and their respective epimers, which are often difficult to separate from the target peptide. The introduction of an N-Dmb protecting group on the glycine residue immediately following the aspartic acid physically blocks the nucleophilic attack of the amide nitrogen, thus effectively suppressing the formation of the aspartimide intermediate. frontiersin.org

Diketopiperazine (DKP) Formation: DKP formation is a major issue at the N-terminus of a growing peptide chain, typically after the coupling of the second amino acid. The free N-terminal amine of the dipeptide-resin can attack the ester linkage anchoring the peptide to the resin, cleaving the dipeptide from the support as a stable six-membered cyclic diketopiperazine. This is especially problematic for sequences ending in proline or glycine. By utilizing a pre-formed Fmoc-Xaa-(Dmb)Gly-OH dipeptide building block (where Xaa is any amino acid), the problematic secondary amine of the glycine is already part of a tertiary amide bond. This prevents the intramolecular cyclization and subsequent cleavage from the resin, thereby suppressing DKP formation.

The table below summarizes the effectiveness of N-Dmb-Glycine in mitigating common side reactions.

| Side Reaction | Problematic Sequence Example | Mechanism of Dmb-Gly Suppression |

| Aspartimide Formation | -Asp-Gly- | The Dmb group on the Gly nitrogen sterically hinders the backbone amide's nucleophilic attack on the Asp side-chain ester. |

| Diketopiperazine Formation | H-Pro-Gly-Resin | When introduced as a dipeptide block, the Dmb group makes the Gly nitrogen a part of a tertiary amide, preventing intramolecular cyclization. |

Integration into Fmoc and Boc Solid-Phase Peptide Synthesis Protocols

The N-Dmb-glycine moiety and its dipeptide derivatives are fully compatible with the two major strategies for solid-phase peptide synthesis: Fmoc/tBu and Boc/Bzl.

In Boc-SPPS , which uses a moderately acid-labile Boc group for N-terminal protection and a very strong acid (like anhydrous HF) for final cleavage, the Dmb group also shows utility. While aspartimide formation is generally less pronounced in Boc-SPPS because the N-terminal amine is protonated after deprotection, the aggregation-disrupting properties of the Dmb group are still highly beneficial. prepchem.com The Dmb group is stable to the moderate acid (TFA in DCM) used for Boc removal but is cleaved during the final harsh acidolysis step (e.g., HF), ensuring the native peptide is obtained.

Development and Utility of N-Dmb-Glycine Dipeptide Building Blocks

To circumvent the challenge of coupling an amino acid to a sterically hindered secondary amine like N-Dmb-glycine on the solid phase, a range of pre-formed dipeptide building blocks, Fmoc-Xaa-(Dmb)Gly-OH, have been developed and made commercially available. These building blocks are invaluable tools in SPPS. nih.gov

Their utility is manifold:

Overcoming Steric Hindrance: They bypass the difficult and potentially low-yielding coupling onto the Dmb-substituted nitrogen.

Suppression of Side Reactions: As mentioned, they are instrumental in preventing diketopiperazine formation. nih.gov

Improved Product Quality: By mitigating aggregation and side reactions, the use of these dipeptides leads to higher quality crude peptides that require less demanding purification. jk-sci.com

The development of building blocks like Fmoc-Ala-(Dmb)Gly-OH and Fmoc-Asp(OtBu)-(Dmb)Gly-OH has been particularly crucial for the synthesis of peptides containing the challenging Ala-Gly and Asp-Gly motifs, respectively. jk-sci.com

Intermediate in Natural Product and Heterocycle Total Synthesis

Beyond its prominent role in peptide chemistry, N-(2,4-Dimethoxybenzyl)glycine and its ester derivatives serve as versatile intermediates in the broader field of organic synthesis, particularly for creating biologically active heterocyclic structures.

Introduction of Glycine-Derived Structural Motifs into Target Molecules

This compound is an effective synthon for introducing a protected glycine unit into a more complex molecular framework. The ester and the N-benzyl group provide orthogonal protection, allowing for selective chemical manipulation at other sites of a molecule. A key example of this application is in the synthesis of benzodiazepines, a class of heterocyclic compounds with significant pharmacological importance.

In one documented synthesis, N-(2,4-dimethoxybenzyl)glycine is reacted with 6-chloroisatoic anhydride (B1165640). In this reaction, the glycine moiety acts as a nucleophile, leading to the formation of a new carbon-nitrogen bond and the construction of a larger, functionalized intermediate. This intermediate is then cyclized through heating under vacuum to yield 6-chloro-4-(2,4-dimethoxybenzyl)-3,4-dihydro-2H-1,4-benzodiazepine-2,5(1H)-dione. This process perfectly illustrates how the N-Dmb-glycine unit serves as a pre-packaged building block, delivering the core atoms necessary to form part of the final heterocyclic ring system.

Precursor for Biologically Active Scaffolds and Alkaloid-Like Structures

The ability to introduce glycine motifs is directly linked to the synthesis of bioactive scaffolds. Benzodiazepines, for instance, are a privileged scaffold in medicinal chemistry, forming the core of drugs used as anxiolytics, anticonvulsants, and sedatives. The synthesis of 6-chloro-4-(2,4-dimethoxybenzyl)-3,4-dihydro-2H-1,4-benzodiazepine-2,5(1H)-dione is a direct route to one such biologically relevant scaffold.

These nitrogen-containing, fused-ring systems can be considered "alkaloid-like" structures. Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. While benzodiazepines are typically synthetic, their structural complexity and biological activity profile place them in a similar category of interest for medicinal chemists. The use of N-(2,4-Dimethoxybenzyl)glycine as a starting material provides a strategic pathway to these valuable molecular architectures, which can be further functionalized to develop new therapeutic agents.

Application in Key Cyclization Steps (e.g., Lacey-Dieckmann Cyclization)

The Dieckmann condensation and its variants, such as the Lacey-Dieckmann cyclization, are powerful intramolecular reactions used to form cyclic β-keto esters from diesters. However, this compound is not a suitable substrate for this class of reaction as it is not a diester.

Cyclization strategies involving N-substituted glycine derivatives typically proceed through alternative mechanisms. For instance, the core N-(2,4-dimethoxybenzyl)glycine structure can be utilized in the synthesis of heterocyclic rings. A notable example is its role as a precursor in the formation of benzodiazepine (B76468) systems. In one synthetic pathway, N-(2,4-dimethoxybenzyl)glycine is reacted with 6-chloroisatoic anhydride to construct a 6-chloro-4-(2,4-dimethoxybenzyl)-3,4-dihydro-2H-1,4-benzodiazepine-2,5(1H)-dione prepchem.com. This demonstrates the utility of the N-(2,4-dimethoxybenzyl)glycine scaffold in building fused heterocyclic systems, which are of significant interest in medicinal chemistry, rather than through base-catalyzed ester condensation.

Role in Drug Discovery and Medicinal Chemistry Research

The N-(2,4-dimethoxybenzyl)glycine framework is a valuable component in the drug discovery pipeline, contributing to the generation of diverse molecular scaffolds and the synthesis of pharmacologically relevant modified amino acid derivatives.

In medicinal chemistry, scaffold diversity is essential for exploring new chemical space and identifying novel lead compounds. N-(2,4-dimethoxybenzyl)glycine and its ethyl ester serve as versatile starting materials for creating privileged scaffolds, which are molecular frameworks known to bind to multiple biological targets.

As previously mentioned, the synthesis of a 1,4-benzodiazepine-2,5-dione from N-(2,4-dimethoxybenzyl)glycine is a prime example of its application in generating scaffold diversity prepchem.com. The benzodiazepine core is a well-established privileged structure in medicinal chemistry, found in numerous therapeutic agents. By using derivatives of N-(2,4-dimethoxybenzyl)glycine, chemists can introduce specific substitutions to modulate the physicochemical and pharmacological properties of the final compounds, thereby accelerating the lead generation process. The 2,4-dimethoxybenzyl group itself is a useful moiety in medicinal chemistry, often incorporated as a protecting group that can be removed under specific acidic conditions without affecting other sensitive parts of the molecule rsc.org. This chemical handle adds to the strategic value of the parent compound in multi-step syntheses of complex target molecules.

Table 1: Application of N-(2,4-Dimethoxybenzyl)glycine in Scaffold Synthesis

| Starting Material | Reagent | Resulting Scaffold | Reference |

|---|

This compound is a modified amino acid derivative, and its parent structure is frequently used in the design and synthesis of peptides and peptidomimetics for pharmacological evaluation. The 2,4-dimethoxybenzyl (Dmb) group serves as an effective acid-labile protecting group for the amide nitrogen of amino acids like glutamine and asparagine in peptide synthesis acs.orgwustl.edu.

The Fmoc-protected version, Fmoc-N-(2,4-dimethoxybenzyl)-glycine, is a commercially available building block used in solid-phase peptide synthesis jk-sci.comcymitquimica.com. Its incorporation into a peptide sequence allows for the creation of modified peptides with unique conformational properties or enhanced stability. The Dmb group can be cleaved using trifluoroacetic acid or anhydrous hydrogen fluoride, conditions that are often compatible with standard peptide synthesis protocols wustl.edu.

The ability to synthesize these modified peptides is crucial for structure-activity relationship (SAR) studies. By systematically altering the peptide backbone with building blocks like N-(Dmb)-glycine, researchers can probe the molecular interactions between a peptide and its biological target, leading to the design of more potent and selective therapeutic candidates chemimpex.com. While broad studies on the bioactivity of N-substituted glycine derivatives have been conducted nih.gov, the specific pharmacological profile of this compound itself is not detailed in the literature, highlighting its primary role as a synthetic intermediate.

Table 2: Properties of N-(2,4-Dimethoxybenzyl)glycine Derivatives in Synthesis

| Derivative | Application | Key Feature | Reference |

|---|---|---|---|

| Fmoc-N-(2,4-dimethoxybenzyl)-glycine | Solid-Phase Peptide Synthesis | Synthetic building block for modified peptides | cymitquimica.comchemimpex.com |

Advanced Analytical Characterization and Reaction Monitoring in Research

Utilization of Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for the structural confirmation of N-(2,4-Dimethoxybenzyl)glycine ethyl ester and for probing the mechanism of its synthesis, which is often achieved through the reductive amination of 2,4-dimethoxybenzaldehyde (B23906) with glycine (B1666218) ethyl ester. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR spectra provide detailed information about the proton environment in the molecule. For instance, a publication's supporting information provides the following ¹H NMR data for the related compound, Ethyl 2-((2,4-dimethoxybenzyl)amino)acetate, which confirms the successful synthesis of the target molecule. nih.gov The characteristic signals, including the aromatic protons of the dimethoxybenzyl group, the singlets for the two methoxy (B1213986) groups, the methylene (B1212753) protons of the benzyl (B1604629) and glycine moieties, and the quartet and triplet of the ethyl ester group, all serve as definitive markers for the compound's structure. By observing the disappearance of the aldehyde proton signal from 2,4-dimethoxybenzaldehyde and the appearance of the new signals corresponding to the product, the progress of the reductive amination can be monitored.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (1H) | 7.11 | d | 7.7 |

| Aromatic (2H) | 6.44-6.40 | m | |

| Ethyl (-OCH₂-) | 4.22-4.11 | q | 7.2 |

| Methoxy (-OCH₃) | 3.80 | s | |

| Methoxy (-OCH₃) | 3.78 | s | |

| Benzyl (-CH₂-) | 3.73 | s | |

| Glycine (-CH₂-) | 3.36 | s | |

| Ethyl (-CH₃) | 1.30-1.22 | m | |

| Data obtained for Ethyl 2-((2,4-dimethoxybenzyl)amino)acetate. nih.gov |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. While specific ¹³C NMR data for this compound is not readily available in the searched literature, the expected chemical shifts can be predicted based on data for similar structures like glycine ethyl ester hydrochloride. core.ac.uk The spectrum would be expected to show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the benzyl, glycine, and ethyl groups.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In the context of mechanistic studies, MS can be used to identify intermediates and byproducts in the reaction mixture, providing valuable clues about the reaction pathway. For instance, in the reductive amination reaction, MS could detect the imine intermediate formed between 2,4-dimethoxybenzaldehyde and glycine ethyl ester.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, reagents, and byproducts, thereby allowing for accurate purity assessment and effective monitoring of reaction progress.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction. nih.gov By spotting the reaction mixture on a TLC plate at different time points and eluting with an appropriate solvent system, the consumption of starting materials (e.g., 2,4-dimethoxybenzaldehyde) and the formation of the product can be visualized, often under UV light. nih.gov

Column Chromatography is a preparative technique used to purify the final product. nih.gov After the reaction is complete, the crude product mixture is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent gradient to separate this compound from any remaining impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a more quantitative and higher resolution method for purity assessment. While specific HPLC methods for this compound are not detailed in the provided search results, general methods for N-aryl glycine esters have been developed. rsc.org A reverse-phase HPLC method, for example, could be employed where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the compound would be a characteristic identifier, and the area under the peak would be proportional to its concentration, allowing for precise quantification of purity.

Theoretical and Computational Investigations on N 2,4 Dimethoxybenzyl Glycine Ethyl Ester Systems

Density Functional Theory (DFT) Studies for Conformational and Electronic Analysis of Analogues

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. While specific DFT studies on N-(2,4-Dimethoxybenzyl)glycine ethyl ester are not prevalent in the literature, extensive research on analogous compounds containing the 2,4-dimethoxybenzyl (DMB) moiety and other substituted aromatic systems provides valuable insights into their conformational preferences and electronic landscapes.

The electronic properties of these analogous systems are also a key focus of DFT studies. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity and charge transfer capabilities. For example, in benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow HOMO-LUMO gap indicated high chemical reactivity and the potential for intramolecular charge transfer. chem-station.com Natural Bond Orbital (NBO) analysis is another crucial tool used to understand hyperconjugative interactions and charge delocalization within the molecule. In studies of 5,6-dimethoxy-1-indanone, NBO analysis revealed significant interactions between the oxygen lone pairs of the methoxy (B1213986) groups and the aromatic ring's antibonding orbitals, which contribute to the molecule's stability. nih.gov

These findings for analogous systems can be extrapolated to predict the behavior of this compound. The presence of the electron-donating methoxy groups on the benzyl (B1604629) ring is expected to influence the electron density on the nitrogen atom of the glycine (B1666218) moiety, thereby affecting its reactivity and interaction with other molecules. The conformational flexibility around the benzylic C-N bond and the glycine backbone would also be influenced by the steric and electronic effects of the DMB group.

Table 1: Representative DFT Calculation Parameters for Analogous Systems

| Compound/System | DFT Functional | Basis Set | Key Findings | Reference |

| N,N-di-2,4-dimethoxybenzyl-N'-2-nitrobenzoylthiourea | B3LYP | 6-311G(d,p) | Optimized molecular structure confirmed by SCXRD. | researchgate.net |

| 2,4-dihydroxy-N'-(methoxybenzylidene) benzohydrazide | B3LYP | 6-31G(d) | Identification of the most stable conformer and analysis of intramolecular charge transfer. | nih.gov |

| 5,6-dimethoxy-1-indanone | B3LYP | 6-311++G(d,p) | Conformational stability and NBO analysis showing hyperconjugative interactions. | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP | 6-31G+(d,p) | HOMO-LUMO analysis indicating high reactivity. | chem-station.com |

Molecular Docking Simulations to Predict Binding Interactions of Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand the binding modes of potential ligands to biological targets such as proteins. While specific molecular docking studies on derivatives of this compound are scarce, research on structurally related compounds provides a basis for predicting their potential binding interactions.

For instance, molecular docking studies have been performed on derivatives of 4-methoxybenzylamine, a close structural relative of 2,4-dimethoxybenzylamine. In a study on imidazo[2,1-b] bme.huresearchgate.netdntb.gov.uathiadiazole derivatives bearing a 4-methoxybenzyl group, docking simulations were used to predict their binding affinity to the transforming growth factor-beta (TGF-β) type I receptor kinase domain. nih.govnih.gov The results indicated that these compounds could bind within the active site through hydrogen bonding and hydrophobic interactions. nih.govnih.gov Another study on N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazoles employed molecular docking to investigate their interaction with the novel coronavirus-causing protein. nih.gov

Table 2: Illustrative Molecular Docking Results for Structurally Related Compounds

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interactions | Reference |

| 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] bme.huresearchgate.netdntb.gov.uathiadiazol-5-yl thiocyanate | TGF-β type I receptor kinase | - | Hydrogen bonding and hydrophobic interactions | nih.govnih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Target protein (unspecified) | -6.0 | Strong binding affinity | chem-station.com |

| N-acetyl-2,4-[diphenyl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole | Novel coronavirus-causing protein (6LU7) | - | Potential binding within the active site | nih.gov |

Computational Modeling of Reaction Mechanisms, including Deprotection

A notable study focused on the debenzylation of DMB-protected 1,3-diazaoxindoles using quantum chemical calculations to understand the reaction mechanism. bme.huresearchgate.net The researchers found that the electronic effects of substituents on the diazaoxindole scaffold significantly influenced the ease of DMB group removal. bme.huresearchgate.net The calculations revealed differences in the protonation energies and, more importantly, in the energies of the transition states for the deprotection reaction, explaining the experimentally observed differences in reactivity. bme.hu The DMB group can be cleaved under acidic conditions, often using trifluoroacetic acid (TFA). researchgate.netwustl.edu The electron-donating methoxy groups at the ortho and para positions stabilize the benzylic carbocation formed during the cleavage, facilitating the deprotection process. bme.huresearchgate.net

The general mechanism for the acid-catalyzed deprotection of a DMB-protected amine, such as this compound, is believed to proceed through the following steps:

Protonation of one of the methoxy groups or the nitrogen atom.

Cleavage of the C-N bond to form the stable 2,4-dimethoxybenzyl carbocation and the deprotected amine.

The highly stabilized carbocation is then trapped by a nucleophile present in the reaction medium.

Computational studies on related systems have helped to refine this mechanistic understanding by providing quantitative data on the energetics of each step. These models can predict the most likely protonation site and the activation energy barrier for the C-N bond cleavage, offering a rationale for the choice of reaction conditions and the observed selectivity. The lability of the DMB group can be tuned, as it is known to be more easily cleaved than the p-methoxybenzyl (PMB) group due to the additional electron-donating methyoxy group. chem-station.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,4-Dimethoxybenzyl)glycine ethyl ester?

- Methodology :

- The compound is synthesized via coupling reactions using α-protected amino acids (e.g., benzyloxycarbonyl or tert-butyloxycarbonyl derivatives) with 2,4-dimethoxybenzylamine . Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or α-diethylamino-l-propyne are employed in methylene chloride or dioxane solvents .

- Example: Reacting α-methyl-N-benzyloxycarbonyl-L-aspartic acid with 2,4-dimethoxybenzylamine in methylene chloride yields crystalline derivatives (74% yield, mp 162–163°C) .

Q. How is the compound characterized after synthesis?

- Analytical Methods :

- Thin-layer chromatography (TLC) : Monitor reaction progress using solvent systems like ethyl acetate/hexane (Rf values: 0.71–0.90) .

- Elemental analysis : Verify purity (e.g., C: 57.56%, H: 7.12%, N: 7.07% for Boc-protected derivatives) .

- NMR spectroscopy : Confirm structure via ¹H and ¹³C NMR, including HMQC and COSY for complex peptide derivatives .

Q. What storage conditions are recommended to prevent degradation?

- Guidelines :

- Store at -20°C in airtight, light-resistant containers. Avoid prolonged exposure to oxygen or moisture, which may generate harmful decomposition products (e.g., CO, CO₂) .

- Degradation risks increase with improper storage; monitor via HPLC or mass spectrometry .

Advanced Research Questions

Q. How can side reactions be minimized during peptide synthesis using this compound?

- Strategies :

- Use the 2,4-dimethoxybenzyl (Dmb) group to protect carboxamide moieties (e.g., asparagine/glutamine residues), preventing undesired cyclization or β-elimination .

- Avoid alkaline conditions for asparaginyl derivatives, which trigger decomposition (e.g., hydrolysis yields multiple byproducts) .

- For glutaminyl derivatives, alkaline hydrolysis is stable (e.g., 88% yield for Z-Gln(Dmb)-OH after NaOH treatment) .

Q. What are optimal conditions for removing the Dmb protecting group?

- Deprotection Protocols :

| Method | Conditions | Efficiency | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1% TFA in CH₂Cl₂, room temperature | >95% | |

| Anhydrous HF | 0°C, 1 hour | >90% |

Q. How do decomposition pathways vary under different experimental conditions?

- Key Findings :

- Thermal degradation : At >195°C, decomposition releases CO, CO₂, and nitrogen oxides .

- Photodegradation : UV exposure accelerates breakdown; use amber glassware and inert atmospheres .

- Stability in solution : Monitor via UV-Vis spectroscopy (λmax: 255 nm) and adjust pH to neutral .

Q. What analytical methods detect trace impurities or byproducts?

- Techniques :

- LC-MS/MS : Identify low-abundance degradation products (e.g., hydrazine adducts from diazo intermediates) .

- FT-IR spectroscopy : Detect carbonyl or amide bond alterations (e.g., 1650–1750 cm⁻¹ for ester groups) .

Contradictions and Resolutions

-

Issue : Dmb-protected asparagine derivatives are unstable under basic conditions, unlike glutamine analogs .

- Resolution : Use neutral or acidic conditions for asparaginyl peptides. For alkaline hydrolysis, prioritize glutaminyl derivatives.

-

Issue : Conflicting reports on Dmb group stability in peptide elongation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.